molecular formula C11H12N2O B1660065 1,3-Dimethyl-5-phenyl-1H-pyrazol-4-ol CAS No. 71292-44-9

1,3-Dimethyl-5-phenyl-1H-pyrazol-4-ol

Cat. No. B1660065
CAS RN: 71292-44-9
M. Wt: 188.23 g/mol
InChI Key: CAUOZELWKCAZSL-UHFFFAOYSA-N
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Description

“1,3-Dimethyl-5-phenyl-1H-pyrazol-4-ol” is a chemical compound with the CAS Number: 71292-44-9 . It has a molecular weight of 188.23 . The IUPAC name for this compound is 1,3-dimethyl-5-phenyl-1H-pyrazol-4-ol .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “1,3-Dimethyl-5-phenyl-1H-pyrazol-4-ol”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A series of novel derivatives were designed and synthesized in various steps with acceptable reaction procedures and quantitative yields .


Molecular Structure Analysis

The molecular structure of “1,3-Dimethyl-5-phenyl-1H-pyrazol-4-ol” consists of a pyrazole ring bound to a phenyl group . The InChI code for this compound is 1S/C11H12N2O/c1-8-11(14)10(13(2)12-8)9-6-4-3-5-7-9/h3-7,14H,1-2H3 .


Chemical Reactions Analysis

The chemical reactions of “1,3-Dimethyl-5-phenyl-1H-pyrazol-4-ol” and its derivatives involve various processes. For instance, treatment of the title compounds with secondary amines or morpholine results in nucleophilic replacement of the pyrazolyl substituent at C 5, the ozaxole ring remaining unchanged .


Physical And Chemical Properties Analysis

The compound “1,3-Dimethyl-5-phenyl-1H-pyrazol-4-ol” has a melting point of 156-157 degrees Celsius .

Scientific Research Applications

Tautomerism and Structural Analysis

Research has focused on the tautomerism of compounds related to 1,3-Dimethyl-5-phenyl-1H-pyrazol-4-ol. A study highlighted the existence of 1-phenyl-1H-pyrazol-3-ol as dominant tautomers in certain solvents, providing insight into the structural dynamics of these compounds (Arbačiauskienė et al., 2018).

Corrosion Inhibition

Another study explored the utility of Schiff base compounds derived from phenazone (similar in structure to 1,3-Dimethyl-5-phenyl-1H-pyrazol-4-ol) as corrosion inhibitors for steel in acidic environments. This indicates the compound's potential in material science for protecting metals against corrosion (Emregül & Hayvalı, 2006).

Optical and Electronic Properties

The optical properties of organic nanoparticles, including those derived from pyrazoline compounds, have been studied for their potential applications in nanotechnology and materials science. One study specifically investigated the size effects on the optical properties of these nanoparticles, providing a foundation for the development of optoelectronic devices (Fu & Yao, 2001).

Synthetic Chemistry Applications

1-Phenyl-1H-pyrazol-3-ol, closely related to the compound of interest, has been used as a versatile synthon in synthetic chemistry for the preparation of various derivatives, showcasing its utility in the development of novel organic compounds (Arbačiauskienė et al., 2009).

Antibacterial and Antimicrobial Activity

Schiff bases containing the pyrazolone moiety have been synthesized and shown to possess moderate to good antibacterial activity, indicating potential applications in the development of new antimicrobial agents (Asiri & Khan, 2010).

Future Directions

The future directions for “1,3-Dimethyl-5-phenyl-1H-pyrazol-4-ol” and its derivatives could involve further exploration of their potential cytotoxic activities . Additionally, the development of new synthetic techniques and biological activity related to pyrazole derivatives could be a focus of future research .

properties

IUPAC Name

1,3-dimethyl-5-phenylpyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8-11(14)10(13(2)12-8)9-6-4-3-5-7-9/h3-7,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAUOZELWKCAZSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500469
Record name 1,3-Dimethyl-5-phenyl-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-5-phenyl-1H-pyrazol-4-ol

CAS RN

71292-44-9
Record name 1,3-Dimethyl-5-phenyl-1H-pyrazol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-5-phenyl-1H-pyrazol-4-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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